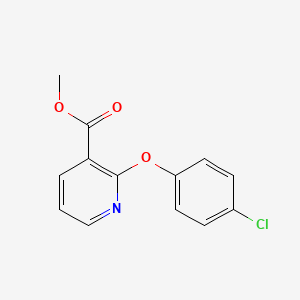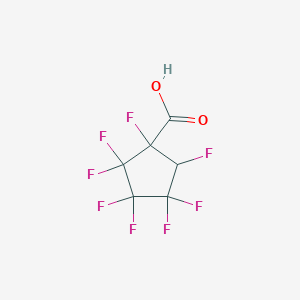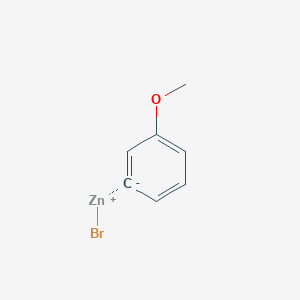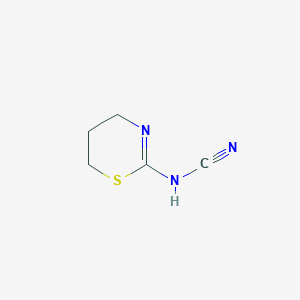
Bis(4-methylfluoren-9-yl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methylfluoren-9-yl)dimethylsilane is an organosilicon compound characterized by the presence of two 4-methylfluorenyl groups attached to a central dimethylsilane unit
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylfluoren-9-yl)dimethylsilane typically involves the reaction of 4-methylfluorene with a silicon-containing reagent. One common method is the hydrosilylation reaction, where 4-methylfluorene is reacted with dimethylchlorosilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions typically include moderate temperatures (around 60-80°C) and a solvent like toluene or hexane to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yields .
化学反应分析
Types of Reactions
Bis(4-methylfluoren-9-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Bis(4-methylfluoren-9-yl)dimethylsilane has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and copolymers with unique optical and electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.
Bio-imaging: Utilized as a fluorescent probe in biological imaging applications.
Sensors: Incorporated into sensor materials for detecting various chemical and biological analytes.
作用机制
The mechanism by which Bis(4-methylfluoren-9-yl)dimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive silicon and fluorene groups. The compound can interact with different molecular targets, including organic and inorganic substrates, through processes such as hydrosilylation, oxidation, and substitution. These interactions often involve the formation of covalent bonds, leading to the modification of the target molecules .
相似化合物的比较
Similar Compounds
Bis(4-aminophenoxy)phenyl)methylphenylsilane: Similar in structure but contains amino groups instead of methyl groups.
Bis(benzoyloxy)dimethylsilane: Contains benzoyloxy groups instead of fluorenyl groups.
Polyferrocenylsilanes: Organosilicon compounds with alternating ferrocene and silane units.
Uniqueness
Bis(4-methylfluoren-9-yl)dimethylsilane is unique due to the presence of 4-methylfluorenyl groups, which impart distinct optical and electronic properties. This makes it particularly useful in applications requiring luminescent materials and in the development of advanced electronic devices .
属性
IUPAC Name |
dimethyl-bis(4-methyl-9H-fluoren-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-11-9-17-25-27(19)21-13-5-7-15-23(21)29(25)31(3,4)30-24-16-8-6-14-22(24)28-20(2)12-10-18-26(28)30/h5-18,29-30H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVLTKWVMFFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C32)[Si](C)(C)C4C5=CC=CC=C5C6=C(C=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calix[6]hydroquinone](/img/structure/B6360106.png)


![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide](/img/structure/B6360124.png)








![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)
